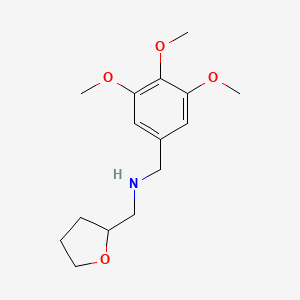

(Tetrahydro-furan-2-ylmethyl)-(3,4,5-trimethoxy-benzyl)-amine

Description

(Tetrahydro-furan-2-ylmethyl)-(3,4,5-trimethoxy-benzyl)-amine is a secondary amine featuring a 3,4,5-trimethoxybenzyl group linked to a tetrahydrofuran (THF)-derived methylamine. The 3,4,5-trimethoxybenzyl moiety is structurally analogous to bioactive compounds like mescaline (3,4,5-trimethoxyphenethylamine), a hallucinogenic alkaloid found in cacti .

Propriétés

IUPAC Name |

1-(oxolan-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4/c1-17-13-7-11(8-14(18-2)15(13)19-3)9-16-10-12-5-4-6-20-12/h7-8,12,16H,4-6,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDISMFHHKDCEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CNCC2CCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(Tetrahydro-furan-2-ylmethyl)-(3,4,5-trimethoxy-benzyl)-amine (THFM-TMBA) is a compound characterized by its unique structural composition, which includes a tetrahydrofuran moiety and a trimethoxybenzylamine group. Its molecular formula is C₁₅H₂₃N₁O₄, with a molecular weight of approximately 281.35 g/mol. This article aims to explore the biological activity of THFM-TMBA based on available research findings, potential therapeutic applications, and comparative analysis with structurally similar compounds.

The compound's structure allows for diverse chemical interactions, which may contribute to its biological activity. The presence of the trimethoxybenzylamine group is particularly noteworthy as it resembles known psychoactive substances that interact with neurotransmitter systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₃N₁O₄ |

| Molecular Weight | 281.35 g/mol |

| Density | 1.1 g/cm³ (predicted) |

| Melting Point | 127.35 °C (predicted) |

| Boiling Point | 391.8 °C at 760 mmHg (predicted) |

Biological Activity Overview

Research on THFM-TMBA is limited, with no documented mechanism of action in the scientific literature. However, preliminary studies suggest that compounds with similar structures may exhibit significant biological activities such as:

- Anti-inflammatory Effects : Compounds similar to THFM-TMBA have been noted for their potential to reduce inflammation.

- Neuroprotective Properties : The trimethoxybenzylamine structure may allow for interactions with neurotransmitter receptors, indicating potential neuroprotective effects.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with THFM-TMBA, which may provide insights into its biological activity. The following table summarizes notable examples:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine | Contains a furan ring and trimethoxybenzene | Lacks tetrahydrofuran moiety |

| (Tetrahydro-furan-2-ylmethyl)-(2,3,4-trimethoxy-benzyl)-amine | Similar structure but different methoxy positioning | Variability in biological activity |

| 2-Amino-4-(3,4,5-trimethoxyphenyl) | Contains an amino group directly attached to a methoxy-substituted benzene | Focused on crystal structure studies |

The uniqueness of THFM-TMBA lies in its specific combination of functional groups that may confer distinct biological properties compared to these similar compounds.

Potential Applications in Medicinal Chemistry

Given its structural characteristics, THFM-TMBA has potential applications in medicinal chemistry and pharmacology. It could act as a lead compound for developing new therapeutic agents targeting neurological disorders or inflammatory diseases. Additionally, it may serve as an intermediate in synthesizing more complex molecules for research purposes.

Case Studies and Research Findings

While specific case studies on THFM-TMBA are scarce, research on related compounds indicates promising biological activities. For instance:

- Neuroprotective Agents : Studies on trimethoxybenzylamine derivatives suggest they can modulate neurotransmitter systems effectively.

- Anti-cancer Properties : Some structurally similar compounds have demonstrated cytotoxic effects against various cancer cell lines.

Further investigation into THFM-TMBA's interactions with specific receptors or enzymes is necessary to elucidate its mechanism of action and therapeutic potential.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Analogs and Their Features

Key Observations:

- Steric Effects : The THF ring introduces steric bulk, which may reduce binding affinity to receptors sensitive to planar aromatic systems (e.g., serotonin receptors targeted by mescaline analogs) .

- Bioactivity : While N1-[(3,4,5-trimethoxy)benzyl]aaptamine demonstrates PCSK9 inhibition , the target compound’s THF substitution could alter interaction with hydrophobic enzyme pockets, warranting further enzymatic assays.

Pharmacological and Functional Comparisons

Table 3: Activity Data for Related Compounds

Key Observations:

- The 3,4,5-trimethoxybenzyl group is critical for receptor interactions, as seen in TMA’s affinity for 5-HT2A receptors and aaptamine derivatives’ PCSK9 inhibition .

- The target compound’s THF-methyl group may confer unique pharmacokinetic properties, such as prolonged half-life or reduced metabolic degradation compared to furan analogs (e.g., furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine, CAS 212392-89-7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.